molecular formula C3H7Li2O6P B073048 Dilithium glycerophosphate CAS No. 1300-23-8

Dilithium glycerophosphate

Cat. No. B073048
CAS RN: 1300-23-8
M. Wt: 184 g/mol
InChI Key: JZJVSRKZXGLAMI-UHFFFAOYSA-L
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Description

“Dilithium” is a lattice-based digital signature scheme that has been selected for standardization by the National Institute of Standards and Technology (NIST) . On the other hand, “Glycerophosphate” is the structurally simplest class of diacyl glycerophospholipids .


Synthesis Analysis

The synthesis of “Dilithium” involves various optimizations in the signing algorithm . For “Glycerophosphate”, it can be synthesized by two different de novo pathways. The main de novo formation pathway in plant and animal tissues is the sequential acylation of glycerol-3-phosphate (Gro3P) .


Molecular Structure Analysis

The molecular structure of “Dilithium” favors a double dilithium bridging structure . For “Glycerophosphate”, at physiological pH values, the phosphate group is deprotonated, which results in a negatively charged acidic phospholipid .


Chemical Reactions Analysis

“Dilithium” involves various reactions in its implementation . For “Glycerophosphate”, three types of reactions have been developed and are discussed: intramolecular reaction, intermolecular reaction, and transmetallation .


Physical And Chemical Properties Analysis

“Dilithium” has various properties based on its implementation . The physical and chemical properties of “Glycerophosphate” are not well-documented .

Future Directions

“Dilithium” has been selected by the NIST as the new standard for post-quantum digital signatures . There are ongoing researches aiming at improving the side-channel countermeasures of Dilithium .

properties

IUPAC Name

dilithium;2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJVSRKZXGLAMI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(C(COP(=O)([O-])[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Li2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926559
Record name Dilithium 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilithium glycerophosphate

CAS RN

1300-23-8
Record name Dilithium glycerophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilithium 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium glycerophosphate
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